![molecular formula C14H20ClN3O3 B2514871 tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate CAS No. 1356553-01-9](/img/structure/B2514871.png)
tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate: is a synthetic organic compound with the molecular formula C14H20ClN3O3 It is characterized by the presence of a tert-butyl carbamate group, a chloropyridine moiety, and a formamido-propyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The initial step involves the chlorination of pyridine to produce 6-chloropyridine. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Formamido Propylation: : The next step is the introduction of the formamido-propyl group. This can be done by reacting the 6-chloropyridine with 3-aminopropylformamide in the presence of a suitable base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.
-
Carbamate Formation: : The final step involves the protection of the amine group with a tert-butyl carbamate. This is typically achieved by reacting the intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and quality control.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction: : Reduction reactions can target the formamido group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as TEA.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the formamido group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. Its structural components can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and stability.
作用机制
The mechanism by which tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, while the formamido-propyl linkage provides flexibility and specificity in binding.
Molecular Targets and Pathways
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist for certain receptors, modulating their activity.
Pathways: It can influence biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl N-{3-[(6-chloropyridin-3-yl)amino]propyl}carbamate
- tert-Butyl N-{3-[(6-bromopyridin-3-yl)formamido]propyl}carbamate
- tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]butyl}carbamate
Uniqueness
tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloropyridine moiety enhances its potential for biological activity, while the formamido-propyl linkage provides flexibility in molecular interactions.
This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
属性
IUPAC Name |
tert-butyl N-[3-[(6-chloropyridine-3-carbonyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-8-4-7-16-12(19)10-5-6-11(15)18-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONJICGXXESQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
![N-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
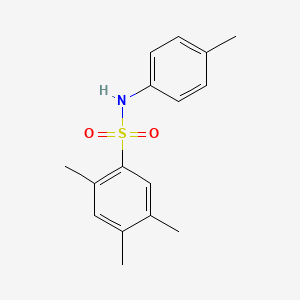
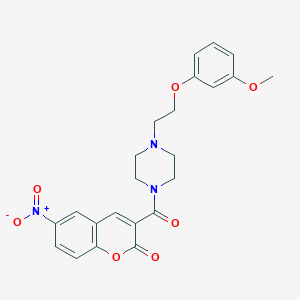
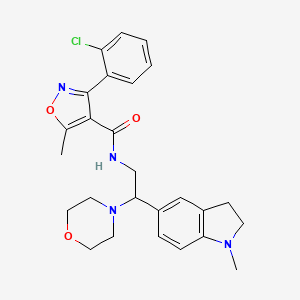
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
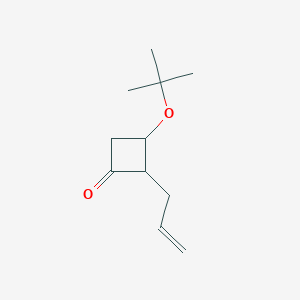
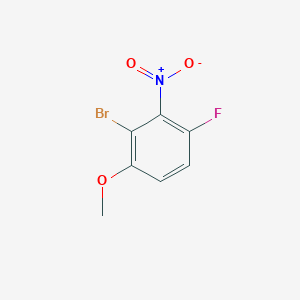
![3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2514802.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2514804.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
